

# A Spectroscopic Comparison of 2-Methoxybenzylamine and Its Isomers

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## Compound of Interest

Compound Name: 2-Methoxybenzylamine

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This guide provides a comprehensive spectroscopic comparison of **2-methoxybenzylamine** and its structural isomers, 3-methoxybenzylamine and 4-methoxybenzylamine. Understanding the distinct spectroscopic fingerprints of these closely related compounds is crucial for their unambiguous identification in various stages of research and development. This document presents a side-by-side view of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

## Data Presentation

The following tables summarize the key quantitative spectroscopic data for **2-methoxybenzylamine**, 3-methoxybenzylamine, and 4-methoxybenzylamine.

### <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>, 400 MHz)

Proton Assignment	2-Methoxybenzylamine	3-Methoxybenzylamine	4-Methoxybenzylamine
Ar-H	7.28-7.20 (m, 2H), 6.91-6.85 (m, 2H)	7.21 (t, J=7.8 Hz, 1H), 6.85-6.75 (m, 3H)	7.24 (d, J=8.4 Hz, 2H), 6.87 (d, J=8.4 Hz, 2H)
-CH <sub>2</sub> -	3.86 (s, 2H)	3.82 (s, 2H)	3.77 (s, 2H)
-OCH <sub>3</sub>	3.84 (s, 3H)	3.79 (s, 3H)	3.78 (s, 3H)
-NH <sub>2</sub>	1.55 (s, 2H)	1.49 (s, 2H)	1.41 (s, 2H)

Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are in Hertz (Hz). m = multiplet, t = triplet, d = doublet, s = singlet.

### <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>, 100 MHz)

Carbon Assignment	2-Methoxybenzylamine	3-Methoxybenzylamine	4-Methoxybenzylamine
Ar-C (quaternary)	157.5, 129.9	159.8, 144.5	158.6, 134.9
Ar-CH	128.5, 126.8, 120.5, 110.2	129.4, 119.3, 112.9, 112.4	128.5, 113.9
-CH <sub>2</sub> -	42.5	46.5	45.9
-OCH <sub>3</sub>	55.2	55.1	55.2

Chemical shifts ( $\delta$ ) are reported in ppm relative to TMS.

### IR Spectral Data (Neat)

Vibrational Mode	2-Methoxybenzylamine (cm <sup>-1</sup> )	3-Methoxybenzylamine (cm <sup>-1</sup> )	4-Methoxybenzylamine (cm <sup>-1</sup> )
N-H stretch	3370, 3290	3360, 3280	3380, 3290
C-H stretch (aromatic)	3060, 3000	3050, 3000	3030, 3000
C-H stretch (aliphatic)	2930, 2850	2930, 2850	2930, 2850
C=C stretch (aromatic)	1600, 1490	1600, 1485	1610, 1510
C-O stretch (aryl ether)	1240	1255	1245
C-N stretch	1030	1045	1035

## Mass Spectrometry Data (Electron Ionization)

Fragment (m/z)	2-Methoxybenzylamine	3-Methoxybenzylamine	4-Methoxybenzylamine
[M] <sup>+</sup>	137	137	137
[M-NH <sub>2</sub> ] <sup>+</sup>	121	121	121
[M-CH <sub>3</sub> O] <sup>+</sup>	106	106	106
[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>	91	91	91

m/z = mass-to-charge ratio.

## Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used to characterize **2-methoxybenzylamine** and its isomers.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of the analyte (2-, 3-, or 4-methoxybenzylamine) was dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a 400 MHz spectrometer.
- **$^1\text{H}$  NMR Acquisition:** Proton spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
- **$^{13}\text{C}$  NMR Acquisition:** Carbon spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans. Proton decoupling was applied during acquisition.
- **Data Processing:** The raw data were Fourier transformed, phase corrected, and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for  $^1\text{H}$  NMR and the residual solvent peak of  $\text{CDCl}_3$  at 77.16 ppm for  $^{13}\text{C}$  NMR.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** As 2-, 3-, and 4-methoxybenzylamine are liquids at room temperature, a "neat" sample was prepared. A single drop of the liquid was placed on the surface of a polished sodium chloride ( $\text{NaCl}$ ) or potassium bromide ( $\text{KBr}$ ) salt plate. A second salt plate was carefully placed on top to create a thin liquid film between the plates.<sup>[1][2]</sup>
- **Instrumentation:** IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum was recorded in the mid-IR range ( $4000\text{--}400\text{ cm}^{-1}$ ) with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean salt plates was acquired prior to the sample analysis and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting transmittance spectrum was converted to absorbance.

## Mass Spectrometry (MS)

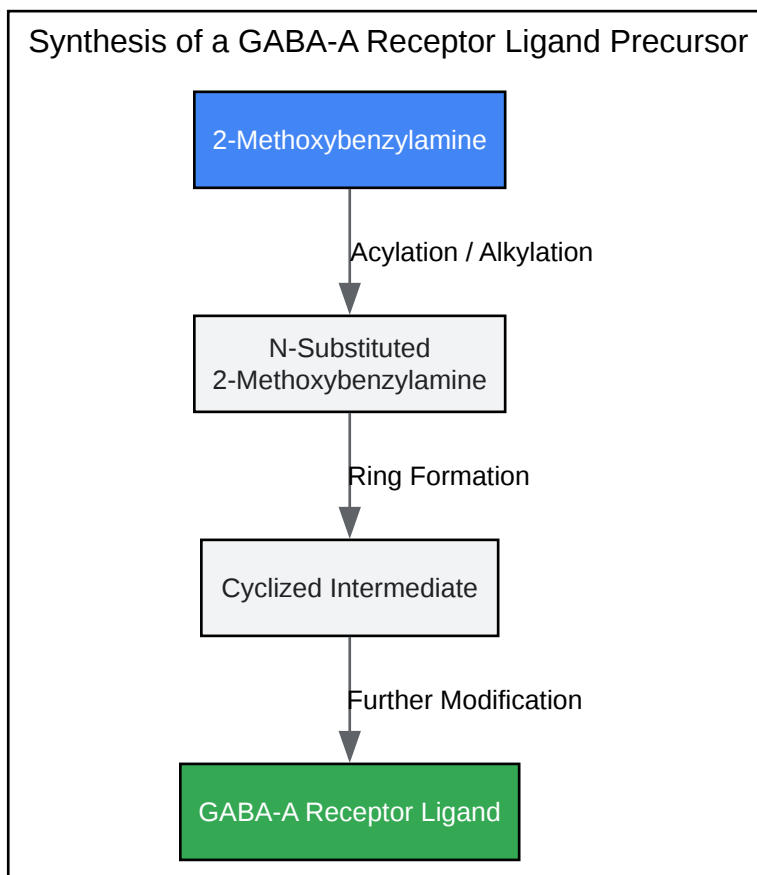
- **Sample Introduction:** The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct insertion probe. For GC-MS, a dilute solution of the

analyte in a volatile solvent (e.g., dichloromethane) was injected into the GC.

- Ionization: Electron Ionization (EI) was used as the ionization method.[3][4] The sample molecules in the gas phase were bombarded with a beam of electrons with an energy of 70 eV.[3]
- Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a quadrupole mass analyzer.
- Data Acquisition: The mass spectrum was scanned over a mass range of  $m/z$  40-400.

## Visualization

The following diagram illustrates a generalized synthetic pathway for a GABA-A receptor ligand, a known application of **2-methoxybenzylamine**. [5][6][7]



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Caption: Synthetic scheme for a GABA-A receptor ligand.

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